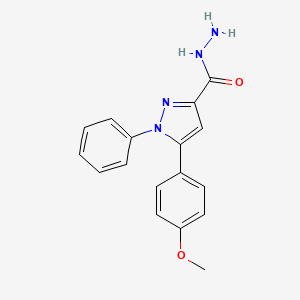![molecular formula C17H11Br2N3O4 B7467071 [2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467071.png)
[2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate, also known as DBOPC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DBOPC is a member of the phthalazine family of compounds, which have been shown to possess a wide range of biological activities. In
作用機序
The mechanism of action of [2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is not fully understood, but it is thought to involve the inhibition of ion channels, particularly voltage-gated sodium channels. By blocking these channels, [2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate may disrupt the normal electrical signaling in cells, leading to cell death or dysfunction.
Biochemical and Physiological Effects:
[2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. In addition to its effects on ion channels, [2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the activity of several signaling pathways involved in cell growth and survival.
実験室実験の利点と制限
One advantage of using [2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate in lab experiments is its high potency and specificity. Because it targets specific ion channels and signaling pathways, [2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate can be used to study the function of these targets with high precision. However, one limitation of using [2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is its potential toxicity. Because it can disrupt normal cellular signaling, [2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate may have off-target effects that could limit its usefulness in certain experimental settings.
将来の方向性
There are several future directions for research on [2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate. One area of interest is the development of new analogs of [2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate with improved efficacy and safety profiles. Another area of interest is the use of [2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate in combination with other drugs or therapies to enhance their effectiveness. Finally, there is a need for further research to fully understand the mechanism of action of [2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate and its potential applications in various scientific research areas.
合成法
[2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate can be synthesized using a variety of methods. One common method involves the reaction of 2,4-dibromoaniline with ethyl 4-oxo-3H-phthalazine-1-carboxylate in the presence of a suitable catalyst. The resulting product can be purified using standard techniques such as column chromatography or recrystallization.
科学的研究の応用
[2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, [2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In neuroscience, [2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been studied for its potential use as a tool to study the role of ion channels in neuronal signaling. In drug discovery, [2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
特性
IUPAC Name |
[2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Br2N3O4/c18-9-5-6-13(12(19)7-9)20-14(23)8-26-17(25)15-10-3-1-2-4-11(10)16(24)22-21-15/h1-7H,8H2,(H,20,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIOAPLCWYTWTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C(=O)OCC(=O)NC3=C(C=C(C=C3)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Br2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide](/img/structure/B7466991.png)
![[2-(2-benzoyl-4-chloroanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7466994.png)
![[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7466999.png)

![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467008.png)
![[2-oxo-2-(4-piperidin-1-ylsulfonylanilino)ethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7467011.png)

![3-[(3-Chloro-4-methoxyphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B7467026.png)
![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B7467030.png)
![2-[(4-benzyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B7467033.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzamide](/img/structure/B7467036.png)
![[2-(4-bromo-3-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467053.png)

![Cyclopropyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7467068.png)